6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
Similar pyrrolo[3,2-d]pyrimidine derivatives have been studied for their inhibitory effects on certain enzymes and proteins .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrrolo[3,2-d]pyrimidine derivatives, which often bind to their targets and inhibit their function .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including cell cycle progression and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines .
Action Environment
Similar compounds have been synthesized using environmentally friendly, time-saving microwave-assisted conditions .
Biochemical Analysis
Cellular Effects
Some pyrrolopyrimidine derivatives have been found to exhibit cytotoxic effects against various human cancer cell lines
Molecular Mechanism
Some pyrrolopyrimidine derivatives have been found to inhibit specific enzymes, suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[3,4-d]pyrimidines .
Scientific Research Applications
6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Pyrrolo[2,3-d]pyrimidine: Another related compound with similar pharmacological properties.
Uniqueness
6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
2174001-96-6 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.153 |
IUPAC Name |
6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) |
InChI Key |
LQNNNEDOTYMFBK-UHFFFAOYSA-N |
SMILES |
CN1C=C2C(=C1)N=CNC2=O |
solubility |
not available |
Origin of Product |
United States |
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